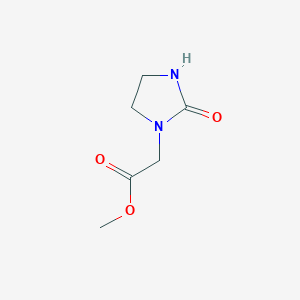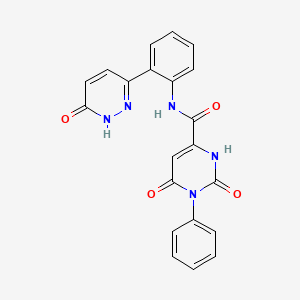
7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine analogs. It is also known as PD 0332991 or palbociclib. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is used as a targeted therapy for breast cancer.
Mecanismo De Acción
Palbociclib selectively inhibits CDK4/6, which are enzymes that play a crucial role in cell cycle progression. CDK4/6 inhibitors induce cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. Palbociclib also sensitizes cancer cells to chemotherapy and radiation therapy, making them more effective.
Biochemical and Physiological Effects
Palbociclib has been shown to have several biochemical and physiological effects. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. Palbociclib also inhibits the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein that regulates cell cycle progression. Inhibition of Rb phosphorylation leads to the accumulation of hypophosphorylated Rb, which induces cell cycle arrest. Palbociclib also sensitizes cancer cells to chemotherapy and radiation therapy, making them more effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Palbociclib has several advantages for lab experiments. It is a selective inhibitor of CDK4/6, which makes it a useful tool for studying the role of CDK4/6 in cancer cell proliferation. Palbociclib is also effective in inducing cell cycle arrest in cancer cells, which makes it a useful tool for studying the mechanisms of cell cycle regulation. However, palbociclib has some limitations for lab experiments. It is a targeted therapy for breast cancer, which limits its application in other types of cancer. Palbociclib is also a relatively new drug, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of palbociclib. One direction is to study the use of palbociclib in combination with other targeted therapies for the treatment of breast cancer. Another direction is to study the use of palbociclib in other types of cancer, such as non-small cell lung cancer and glioblastoma. Further research is also needed to fully understand the long-term effects of palbociclib and its potential for the prevention of cancer.
Métodos De Síntesis
The synthesis of palbociclib involves several steps. The first step is the preparation of 8-bromo-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This compound is then reacted with benzylamine to obtain 7-benzyl-8-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The final step involves the reaction of the previous compound with 3-methoxypropylamine to obtain 7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is palbociclib.
Aplicaciones Científicas De Investigación
Palbociclib has been extensively studied for its use as a targeted therapy for breast cancer. It has been shown to be effective in combination with hormone therapy for the treatment of hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Palbociclib has also been studied for its use in other types of cancer, such as non-small cell lung cancer and glioblastoma.
Propiedades
IUPAC Name |
7-benzyl-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-14-13(15(23)20-17(21)24)22(11-12-7-4-3-5-8-12)16(19-14)18-9-6-10-25-2/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHFLWQYCUHQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2536559.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)